4-(Difluoromethyl)tetrahydro-2H-pyran-4-amine
CAS No.:
Cat. No.: VC17441952
Molecular Formula: C6H11F2NO
Molecular Weight: 151.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H11F2NO |
|---|---|
| Molecular Weight | 151.15 g/mol |
| IUPAC Name | 4-(difluoromethyl)oxan-4-amine |
| Standard InChI | InChI=1S/C6H11F2NO/c7-5(8)6(9)1-3-10-4-2-6/h5H,1-4,9H2 |
| Standard InChI Key | GGVLUEZGBJWERZ-UHFFFAOYSA-N |
| Canonical SMILES | C1COCCC1(C(F)F)N |
Introduction
Chemical Structure and Stereochemical Features
Core Architecture
The compound’s backbone consists of a tetrahydro-2H-pyran ring, a six-membered oxygen-containing heterocycle in a chair conformation. The 4-position is substituted with a difluoromethyl group (-CF₂H) and a primary amine (-NH₂). This arrangement creates a stereochemical environment where the amine’s lone pair interacts with the electron-deficient fluorinated carbon, influencing reactivity .
Table 1: Structural Comparison with Related Compounds
| Compound | Substituent at 4-Position | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| 4-(Difluoromethyl)tetrahydro-2H-pyran-4-amine | -CF₂H, -NH₂ | C₆H₁₁F₂NO | 151.15 |
| 4-(Fluoromethyl)tetrahydro-2H-pyran-4-amine | -CH₂F, -NH₂ | C₆H₁₂FNO | 133.16 |
| Tetrahydro-2H-pyran-4-amine | -NH₂ | C₅H₁₁NO | 101.15 |
The difluoromethyl group significantly increases lipophilicity (LogP ≈ 1.72) compared to non-fluorinated analogs, as evidenced by computational models .
Electronic Effects
Fluorine’s electronegativity induces a polar hydrophobic effect, enhancing membrane permeability while maintaining metabolic stability. Nuclear magnetic resonance (NMR) studies of similar compounds reveal deshielding of adjacent protons due to fluorine’s inductive effect, suggesting analogous behavior in this molecule .
Synthesis and Optimization Strategies
Retrosynthetic Analysis
While explicit protocols for 4-(difluoromethyl)tetrahydro-2H-pyran-4-amine are scarce, synthetic routes can be inferred from related morpholine and tetrahydropyran derivatives . A plausible pathway involves:
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Ring Formation: Cyclization of a diol precursor (e.g., 1,5-pentanediol) with an acid catalyst to form tetrahydropyran.
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Difluoromethylation: Introduction of the -CF₂H group via radical fluorination or nucleophilic substitution.
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Amine Installation: Reductive amination or substitution reactions to introduce the -NH₂ group .
Key Challenges
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Regioselectivity: Ensuring substitution occurs exclusively at the 4-position.
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Fluorine Incorporation: Avoiding over-fluorination or side reactions with the amine group.
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Purification: Separation from regioisomers due to the symmetry of the tetrahydropyran ring .
Physicochemical Properties
Thermodynamic Stability
Differential scanning calorimetry (DSC) of analogous compounds indicates a melting point range of 80–100°C, with thermal decomposition above 200°C . The difluoromethyl group enhances stability against oxidative degradation compared to non-fluorinated amines.
Applications in Medicinal Chemistry
Role in mTOR Inhibitors
4-(Difluoromethyl)tetrahydro-2H-pyran-4-amine derivatives have been investigated as mTOR (mammalian target of rapamycin) inhibitors for cancer and neurological disorders. In PQR626, a clinical-stage inhibitor, the tetrahydropyran moiety replaces morpholine to improve brain penetration and metabolic stability .
Table 2: Biological Activity of Selected Derivatives
| Compound | Target | IC₅₀ (nM) | Selectivity Over PI3K |
|---|---|---|---|
| PQR626 | mTOR | 2.1 | >100-fold |
| PQR530 | PI3K/mTOR | 4.7 | 8-fold |
Future Research Directions
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Mechanistic Studies: Elucidate interactions with biological targets using X-ray crystallography.
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Synthetic Methodology: Develop catalytic asymmetric routes to access enantiopure variants.
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ADMET Profiling: Assess in vivo pharmacokinetics and toxicity in preclinical models.
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